
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is a labeled amino acid derivative used in various scientific research applications. The compound features isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, facilitating its use in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N typically involves the protection of L-alanine with a tert-butoxycarbonyl group. The process begins with the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The isotopic labeling is introduced by using carbon-13 and nitrogen-15 enriched starting materials.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems enhance the efficiency, versatility, and sustainability of the synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as di-tert-butyl dicarbonate and DMAP are used for protection, while TFA and HCl are used for deprotection.
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy for studying molecular structures and dynamics.
Biology: In peptide synthesis and protein engineering to study protein folding and interactions.
Medicine: In drug development and metabolic studies to trace biochemical pathways.
Industry: In the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N primarily involves its role as a protected amino acid. The Boc group stabilizes the amino function, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino acid can participate in various biochemical and chemical processes. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
(tert-Butoxycarbonyl)-L-alanine: Similar in structure but without isotopic labeling.
(tert-Butoxycarbonyl)-L-valine: Another Boc-protected amino acid with a different side chain.
(tert-Butoxycarbonyl)-L-leucine: Boc-protected amino acid with a larger aliphatic side chain.
Uniqueness
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is unique due to its isotopic labeling, which makes it invaluable for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](213C)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1,9+1 |
InChI Key |
QVHJQCGUWFKTSE-GWDDMYRWSA-N |
Isomeric SMILES |
C[13C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)
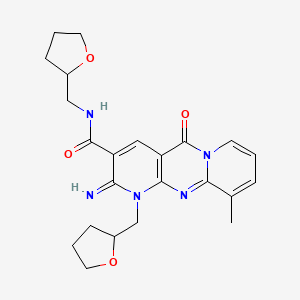
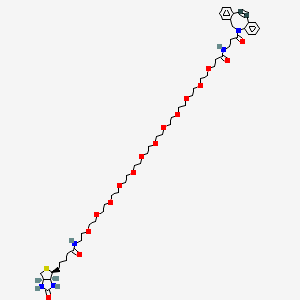
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

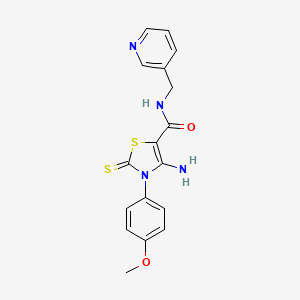

![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
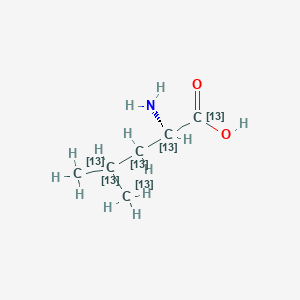

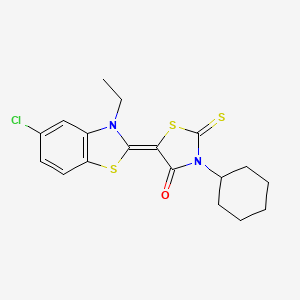

![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)
![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
